molecular formula C11H15NO3 B12973252 Methyl 3-amino-2-hydroxy-4-phenylbutanoate

Methyl 3-amino-2-hydroxy-4-phenylbutanoate

Cat. No.: B12973252
M. Wt: 209.24 g/mol
InChI Key: LAHWVQFOBUUDBA-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts to ensure high purity and yield. The process is environmentally friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets. In the case of its use as a precursor for ACE inhibitors, the compound inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile compound in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWVQFOBUUDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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